molecular formula C26H27FN2O2 B5122759 1-(2-fluorobenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide

1-(2-fluorobenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide

Cat. No. B5122759
M. Wt: 418.5 g/mol
InChI Key: XNGUSYTXBFERCT-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide is a chemical compound with potential therapeutic applications. This compound is known for its ability to bind to specific receptors in the brain, which can lead to various physiological and biochemical effects. In

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide involves its binding to specific receptors in the brain. This binding leads to various physiological and biochemical effects, such as the modulation of neurotransmitter release and the regulation of ion channel activity. The precise mechanism of action is still being studied, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-fluorobenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide are diverse and complex. This compound has been found to modulate the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. It has also been found to regulate the activity of ion channels, such as the voltage-gated potassium channel. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-fluorobenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide in lab experiments include its high potency and selectivity for certain receptors in the brain. This compound has also been optimized for high purity and yield, making it an ideal candidate for further study. However, the limitations of using this compound in lab experiments include the need for specialized equipment and expertise to synthesize and handle the compound safely.

Future Directions

There are several future directions for the study of 1-(2-fluorobenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide. One direction is the further exploration of its potential therapeutic applications in neurological disorders. Another direction is the study of its mechanism of action and its effects on intracellular signaling pathways. Additionally, the development of new synthetic methods and analogs of this compound could lead to the discovery of new therapeutic agents. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound could provide valuable insights into its potential use in clinical settings.
In conclusion, 1-(2-fluorobenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide is a chemical compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further study of this compound could lead to the discovery of new therapeutic agents for neurological disorders.

Synthesis Methods

The synthesis of 1-(2-fluorobenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide involves several steps. The first step is the synthesis of 2-fluorobenzylamine, which is then reacted with 3'-methoxy-2-biphenylcarboxylic acid to form the corresponding amide. This amide is then reacted with piperidine-4-carboxylic acid to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1-(2-fluorobenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to have an affinity for certain receptors in the brain, such as the dopamine D2 receptor and the sigma-1 receptor. This compound has been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease, schizophrenia, and depression.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN2O2/c1-31-22-9-6-8-20(17-22)23-10-3-5-12-25(23)28-26(30)19-13-15-29(16-14-19)18-21-7-2-4-11-24(21)27/h2-12,17,19H,13-16,18H2,1H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGUSYTXBFERCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2NC(=O)C3CCN(CC3)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorobenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide

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